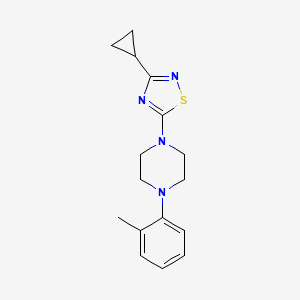![molecular formula C15H16F3N5S B12231439 2-[5-(5-Methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine](/img/structure/B12231439.png)
2-[5-(5-Methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(5-Methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of a thiadiazole ring, a pyrrolopyrrole structure, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-Methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The pyrrolopyrrole structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-Methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-[5-(5-Methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[5-(5-Methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The thiadiazole ring and trifluoromethyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, including antimicrobial, anticancer, or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: A simpler thiadiazole derivative with similar biological properties.
2-Amino-5-methyl-1,3,4-thiadiazole: Another thiadiazole compound with potential antimicrobial and anticancer activities.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Known for its pharmaceutical applications and similar structural features.
Uniqueness
2-[5-(5-Methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine is unique due to its combination of a thiadiazole ring, a pyrrolopyrrole structure, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler thiadiazole derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16F3N5S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-methyl-5-[2-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C15H16F3N5S/c1-9-20-21-14(24-9)23-7-10-5-22(6-11(10)8-23)13-12(15(16,17)18)3-2-4-19-13/h2-4,10-11H,5-8H2,1H3 |
InChI Key |
UDCGYIFWIPCGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC3CN(CC3C2)C4=C(C=CC=N4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12231359.png)

![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12231382.png)
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-2-one](/img/structure/B12231388.png)

![2-(2-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12231398.png)

![2-[5-(2-Methoxypyridin-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B12231409.png)
![{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12231422.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12231424.png)
![2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine](/img/structure/B12231430.png)
![8-[(2-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12231440.png)
![3-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12231448.png)
![4-Cyclopropyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12231456.png)
